molecular formula C19H19NO2 B12206201 2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- CAS No. 951894-76-1

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)-

Cat. No.: B12206201
CAS No.: 951894-76-1
M. Wt: 293.4 g/mol
InChI Key: DCACTDUIJUDVRQ-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- is an organic compound with the molecular formula C19H19NO2 It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl)- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its structural features differentiate it from other benzofuran derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

951894-76-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3,5-dimethyl-N-(1-phenylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H19NO2/c1-12-9-10-17-16(11-12)13(2)18(22-17)19(21)20-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,21)

InChI Key

DCACTDUIJUDVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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